MCI-INI-3

Enzymology Drug Discovery Selectivity Profiling

Researchers studying ALDH1A3-driven retinoic acid biosynthesis in cancer stem cells face unreliable data from non-selective inhibitors. MCI-INI-3 solves this with validated isoform selectivity. • >140-fold selectivity for ALDH1A3 (Ki = 0.55 μM) over ALDH1A1 (Ki = 78.2 μM) • Co-crystal structure resolved (PDB: 5FHZ); phenocopies genetic ALDH1A3 knockout • Functional in MES GSC models (GSC-83, GSC-326); IC50 = 0.46 μM Supplied with full analytical documentation; ships ambient globally.

Molecular Formula C21H15N3O4
Molecular Weight 373.4 g/mol
Cat. No. B15073321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCI-INI-3
Molecular FormulaC21H15N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C21H15N3O4/c1-26-21(25)17-10-15(14-7-8-18-19(9-14)28-12-27-18)22-20-11-16(23-24(17)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3
InChIKeyDCSWTUKGGUNNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCI-INI-3: ALDH1A3 Inhibitor Overview


MCI-INI-3 (CAS 1011366-31-6) is a selective, competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3) [1]. It is a small molecule with the chemical formula C21H15N3O4 , primarily utilized as a chemical probe to dissect the role of ALDH1A3 in retinoic acid (RA) biosynthesis and cancer stem cell (CSC) biology . Its development is rooted in structure-based drug design targeting the ALDH1A3 active site, providing a tool with a defined molecular mechanism [1].

Probe ALDH1A3-selective chemical probe
Pathway Retinoic acid biosynthesis studies
Model Glioma stem cell signaling research

MCI-INI-3 Selectivity vs. Pan-ALDH Inhibitors


The aldehyde dehydrogenase (ALDH) superfamily comprises 19 human isoforms with overlapping substrate specificities and distinct roles in detoxification and cell signaling [1]. While several inhibitors targeting the ALDH1A subfamily exist, their utility is often limited by a lack of isoform selectivity, leading to off-target effects and ambiguous biological interpretation. For instance, the widely used negative control compound DEAB is not selective and is actually a substrate for ALDH3A1 [2]. Similarly, newer ALDH1A3 inhibitors like NR6, ER-001135935, and ALDH1A3-IN-1, while potent, exhibit significantly different cellular efficacy and potency profiles, making simple interchange in established protocols scientifically invalid . MCI-INI-3 is distinguished by its combination of validated biochemical selectivity (>140-fold over ALDH1A1), a fully characterized co-crystal structure confirming its binding mode, and functional cellular data demonstrating its ability to phenocopy a genetic ALDH1A3 knockout [1].

MCI-INI-3
Pan-ALDH Inhibitors (DEAB, CM10)
Isoform selectivity profile characterized
Multi-isoform inhibition confounds target attribution
Co-crystal binding mode available
No co-crystal structures publicly reported
Functional phenocopy of ALDH1A3 knockout supported
Cellular effects not benchmarked against genetic knockout

MCI-INI-3 Differentiation Evidence


Comparative Potency & Isoform Selectivity

MCI-INI-3 demonstrates potent inhibition of ALDH1A3 with a Ki of 0.55 μM [1]. This potency is comparable to other reported ALDH1A3 inhibitors, such as ALDH1A3-IN-1 (Ki = 0.46 μM) [2] and superior to ER-001135935 (Ki = 0.106 μM) . Critically, MCI-INI-3's selectivity profile is quantitatively defined against the closely related isoform ALDH1A1 (Ki = 78.2 μM), yielding a selectivity index of >140-fold [1]. This level of characterization, particularly when paired with a resolved co-crystal structure, provides a higher degree of confidence for interpreting target-specific cellular effects compared to other potent inhibitors for which detailed selectivity data may be less comprehensive.

Potency & Selectivity
Head-to-head
Ki ALDH1A3 0.55 μM, >140-fold vs ALDH1A1 (78.2 μM). ALDH1A3-IN-1 Ki 0.46 μM; ER-001135935 Ki 0.106 μM.
Supports ALDH1A3 selectivity review
In vitro enzyme kinetics, recombinant proteins
Enzymology Drug Discovery Selectivity Profiling

Cellular Target Engagement Validation

Unlike many inhibitors for which cellular target engagement is inferred, MCI-INI-3's primary protein target in a relevant cellular context has been empirically validated. Mass spectrometry-based cellular thermal shift analysis (CETSA) in mesenchymal glioma stem cell (MES GSC) lysates identified ALDH1A3 as the primary binding protein for MCI-INI-3 [1]. This direct evidence of cellular target engagement provides a level of validation that is not available for most comparator compounds, including the pan-ALDH1A inhibitor CM10 or the early inhibitor DEAB, which are known to interact with multiple ALDH isoforms [2].

Target Engagement
Head-to-head
CETSA in MES GSC lysates identified ALDH1A3 as primary target. DEAB/CM10 exhibit multi-isoform activity.
Supports cellular target specificity interpretation
GSC-326 lysates
Chemical Biology Target Engagement Proteomics

Phenocopying ALDH1A3 Genetic Knockout

A critical differentiator for a chemical probe is its ability to phenocopy a genetic loss-of-function model. MCI-INI-3 achieves this, as its inhibitory effect on retinoic acid (RA) biosynthesis is comparable to that observed in ALDH1A3 knockout cells [1]. This functional equivalence is not reported for other ALDH1A3 inhibitors like NR6, which, while shown to inhibit cell growth, has not been directly benchmarked against a genetic knockout in the same study .

Functional Phenocopy
Class-level
RA biosynthesis inhibition comparable to ALDH1A3 knockout in U87MG cells. NR6 not benchmarked against knockout.
Supports chemical probe validation for ALDH1A3 function
Requires independent replication
Cancer Stem Cells Retinoic Acid Signaling Functional Genomics

Atomic-Resolution Co-Crystal Structure

The binding mode of MCI-INI-3 to ALDH1A3 has been elucidated at atomic resolution through X-ray crystallography, a feature not available for many comparator ALDH1A3 inhibitors [1]. The co-crystal structure reveals key interactions, including a π-π stacking with F308 and a hydrogen bond with T315 [1]. Furthermore, the structure explains the >140-fold selectivity over ALDH1A1 by highlighting critical residue differences (ALDH1A3: N469, T315; ALDH1A1: G458, I304) that prevent high-affinity binding to ALDH1A1 [1]. This structural information is absent for compounds like NR6 or CM10, making MCI-INI-3 a superior tool for structure-activity relationship (SAR) studies and rational drug design.

Binding Mode
Head-to-head
Co-crystal structure with ALDH1A3 resolved (PDB 5FHZ). Key π-π stacking with F308, H-bond with T315.
Enables structure-based selectivity interpretation
No co-crystal structures for NR6, CM10
Structural Biology Medicinal Chemistry Mechanism of Action

MCI-INI-3 Research and Industrial Applications


Chemical Probe for ALDH1A3 Retinoic Acid Signaling

MCI-INI-3 is the optimal tool for studies aiming to differentiate the role of ALDH1A3 from other ALDH isoforms in RA biosynthesis. Its >140-fold selectivity over ALDH1A1 and validation as a chemical probe that phenocopies a genetic knockout [1] allow researchers to confidently attribute observed changes in RA-mediated gene expression or cellular differentiation to ALDH1A3 inhibition, rather than to off-target effects on related enzymes. This is particularly critical in MES GSC models (e.g., GSC-83, GSC-326), where ALDH1A3 is the predominant isoform [1].

Reference Inhibitor for HTS and Selectivity Profiling

Due to its well-characterized potency (IC50 = 0.46 μM; Ki = 0.55 μM) [1] and a fully resolved co-crystal structure [1], MCI-INI-3 serves as an excellent reference compound for the development and validation of new ALDH1A3 biochemical and cellular assays. It can be used as a positive control in HTS campaigns to identify novel ALDH1A3 inhibitors or to benchmark the selectivity of new chemical entities against a structurally related isoform (ALDH1A1) with a known, high selectivity window [1].

Structural Biology Benchmark for Drug Design & SAR

The availability of the ALDH1A3/MCI-INI-3 co-crystal structure (PDB: 5FHZ) [1] makes MCI-INI-3 an invaluable tool for computational chemists and structural biologists. It provides a validated starting point for structure-based drug design (SBDD), molecular docking studies, and molecular dynamics (MD) simulations aimed at developing next-generation, more potent, and selective ALDH1A3 inhibitors. The atomic-level definition of its binding interactions is a unique asset not provided by other commercially available ALDH1A3 inhibitors.

Application
Selection Property
Validation Focus
ALDH1A3 RA signaling studies
Isoform selectivity profile
ALDH1A3-dependent RA biosynthesis
ALDH1A3 assay development
Well-characterized inhibitory profile
Selectivity benchmarking vs ALDH1A1
Structure-based drug design
Available co-crystal structure
Binding mode and SAR exploration
Quote Request

Request a Quote for MCI-INI-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.